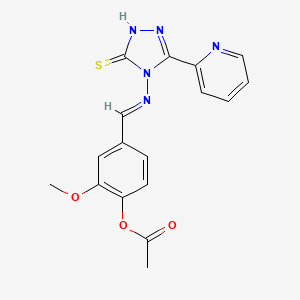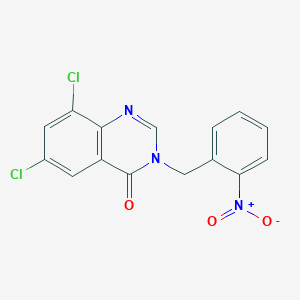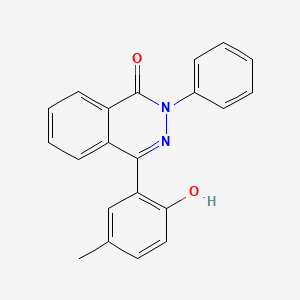
2-Methoxy-4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acétate de 2-méthoxy-4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)méthyl)phényle est un composé organique complexe doté d’une structure unique qui combine un groupe méthoxy, un cycle pyridine, un groupe thioxo et un cycle triazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acétate de 2-méthoxy-4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)méthyl)phényle implique généralement plusieurs étapes. Une approche courante consiste à commencer par la préparation du cycle triazole, suivie de l’introduction du cycle pyridine et du groupe méthoxy. L’étape finale consiste à acétyler le cycle phényle.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. Il est probable que la synthèse à grande échelle impliquerait l’optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que l’utilisation d’équipements automatisés pour assurer la cohérence et l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
L’acétate de 2-méthoxy-4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)méthyl)phényle peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un groupe hydroxyle.
Réduction : Le groupe thioxo peut être réduit pour former un groupe thiol.
Substitution : Le groupe méthoxy peut être substitué par d’autres groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour assurer la transformation souhaitée.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation du groupe méthoxy donnerait un dérivé hydroxylé, tandis que la réduction du groupe thioxo donnerait un dérivé thiol.
Applications de la recherche scientifique
L’acétate de 2-méthoxy-4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)méthyl)phényle a plusieurs applications de recherche scientifique :
Chimie : Il peut être utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Il pourrait avoir un potentiel comme sonde biochimique pour étudier l’activité enzymatique ou les interactions protéiques.
Médecine : Des études préliminaires suggèrent qu’il pourrait avoir un potentiel thérapeutique, éventuellement comme agent antimicrobien ou anticancéreux.
Industrie : Il pourrait être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que la conductivité ou la fluorescence.
Applications De Recherche Scientifique
2-Methoxy-4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenyl acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.
Medicine: Preliminary studies suggest it could have therapeutic potential, possibly as an antimicrobial or anticancer agent.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
Le mécanisme d’action de l’acétate de 2-méthoxy-4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)méthyl)phényle n’est pas entièrement compris. On pense qu’il interagit avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, par le biais de ses différents groupes fonctionnels. Les groupes méthoxy et pyridine peuvent faciliter la liaison à ces cibles, tandis que les groupes thioxo et triazole peuvent moduler l’activité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
2-méthoxy-4-méthylpyridine : Structure similaire mais sans les groupes triazole et thioxo.
4-hydroxy-3-méthoxyphénylacétone : Contient un groupe méthoxy mais diffère du reste de la structure.
2-amino-5-méthylpyridine : Contient un cycle pyridine mais sans les groupes méthoxy et triazole.
Unicité
L’acétate de 2-méthoxy-4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)méthyl)phényle est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques spécifiques
Propriétés
Numéro CAS |
497823-97-9 |
|---|---|
Formule moléculaire |
C17H15N5O3S |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-(3-pyridin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C17H15N5O3S/c1-11(23)25-14-7-6-12(9-15(14)24-2)10-19-22-16(20-21-17(22)26)13-5-3-4-8-18-13/h3-10H,1-2H3,(H,21,26)/b19-10+ |
Clé InChI |
XFAJEEWZSISMCV-VXLYETTFSA-N |
SMILES isomérique |
CC(=O)OC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3)OC |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B12012814.png)
![N-(2,5-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12012821.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012825.png)

![3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12012839.png)
![(5E)-2-(4-ethoxyphenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12012843.png)
![[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12012844.png)

![N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12012855.png)
![[3-benzoyloxy-4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12012862.png)



